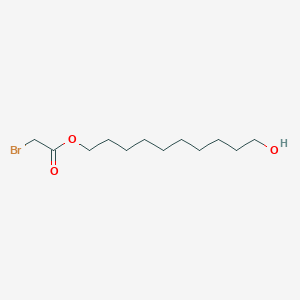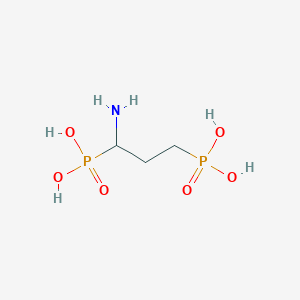
(1-Aminopropane-1,3-diyl)bis(phosphonic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Aminopropane-1,3-diyl)bis(phosphonic acid): is a chemical compound with the molecular formula C3H11NO6P2 . It is a member of the bisphosphonate family, which is known for its applications in various fields such as medicine, industry, and scientific research. This compound is characterized by the presence of two phosphonic acid groups attached to a central aminopropane chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-Aminopropane-1,3-diyl)bis(phosphonic acid) typically involves the reaction of aminopropane with phosphorous acid and formaldehyde under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction can be represented as follows:
NH2CH2CH2CH2NH2+2H3PO3+2CH2O→(1-Aminopropane-1,3-diyl)bis(phosphonic acid)+2H2O
Industrial Production Methods: Industrial production of (1-Aminopropane-1,3-diyl)bis(phosphonic acid) follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pH, and concentration of reactants to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: (1-Aminopropane-1,3-diyl)bis(phosphonic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid groups to phosphine oxides.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of phosphine oxides.
Substitution: Formation of substituted aminopropane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (1-Aminopropane-1,3-diyl)bis(phosphonic acid) is used as a ligand in coordination chemistry and as a precursor for the synthesis of various organophosphorus compounds.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in bone resorption.
Medicine: In medicine, (1-Aminopropane-1,3-diyl)bis(phosphonic acid) is explored for its potential use in the treatment of bone-related disorders such as osteoporosis and Paget’s disease. It acts by inhibiting osteoclast-mediated bone resorption.
Industry: In industrial applications, this compound is used as a scale inhibitor in water treatment processes and as a corrosion inhibitor in various industrial systems.
Wirkmechanismus
The mechanism of action of (1-Aminopropane-1,3-diyl)bis(phosphonic acid) involves its interaction with enzymes and proteins that contain metal ions. The phosphonic acid groups chelate metal ions, thereby inhibiting the activity of enzymes such as farnesyl pyrophosphate synthase, which is involved in bone resorption. This inhibition leads to a decrease in osteoclast activity and a reduction in bone resorption.
Vergleich Mit ähnlichen Verbindungen
Etidronic acid:
Pamidronic acid:
Uniqueness: (1-Aminopropane-1,3-diyl)bis(phosphonic acid) is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other bisphosphonates. Its ability to chelate metal ions and inhibit specific enzymes makes it a valuable compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
79566-02-2 |
|---|---|
Molekularformel |
C3H11NO6P2 |
Molekulargewicht |
219.07 g/mol |
IUPAC-Name |
(1-amino-3-phosphonopropyl)phosphonic acid |
InChI |
InChI=1S/C3H11NO6P2/c4-3(12(8,9)10)1-2-11(5,6)7/h3H,1-2,4H2,(H2,5,6,7)(H2,8,9,10) |
InChI-Schlüssel |
PVZPGDPYDZKSBK-UHFFFAOYSA-N |
Kanonische SMILES |
C(CP(=O)(O)O)C(N)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


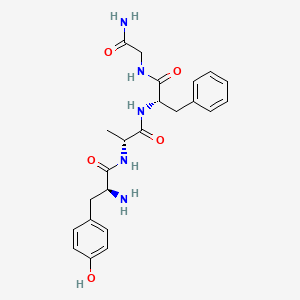
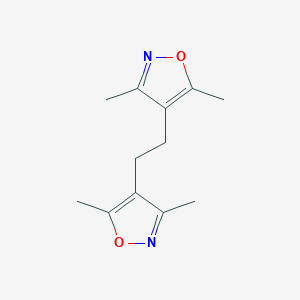
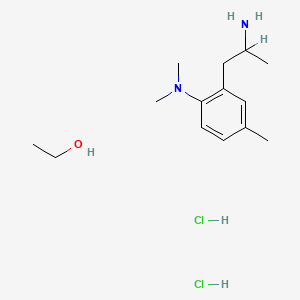

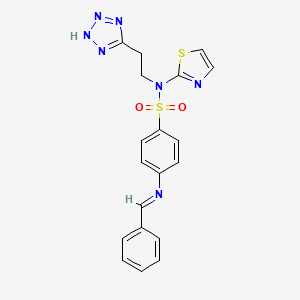
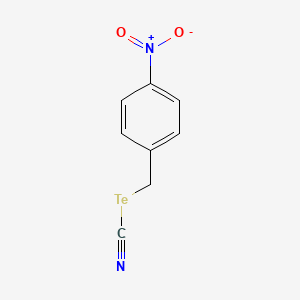

![2-[[(E)-2-(2-aminoethoxy)ethenyl]amino]acetic acid](/img/structure/B14443755.png)

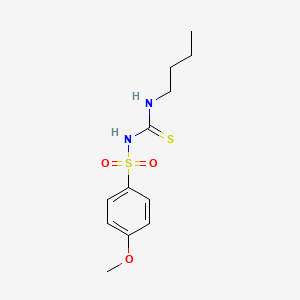
![[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3-oxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,3'-oxirane]-2'-yl]methyl acetate](/img/structure/B14443776.png)
![5-Amino-2-{[6-(methanesulfinyl)pyridin-3-yl]amino}pyrimidin-4(3H)-one](/img/structure/B14443780.png)

